5-Nitro-2-propoxyaniline

Description

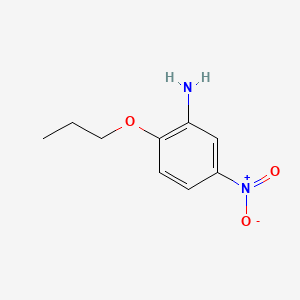

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQCEGOUSFBKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203827 | |

| Record name | 5-Nitro-2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Nitro-2-propoxyaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.136 mg/mL at 20 °C | |

| Record name | 5-Nitro-2-propoxyaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

553-79-7 | |

| Record name | 5-Nitro-2-propoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-propoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ultrasuess | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-propoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITRO-2-PROPOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDS42MR6BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Nitro-2-propoxyaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 °C | |

| Record name | 5-Nitro-2-propoxyaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-2-propoxyaniline (CAS 553-79-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and safety information for 5-Nitro-2-propoxyaniline (CAS 553-79-7). This compound, also known as P-4000, was once investigated as a potent artificial sweetener but was subsequently banned in several countries, including the United States, due to toxicological concerns.[1][2] This document consolidates available data to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is an organic compound characterized by an aniline (B41778) ring substituted with a nitro group and a propoxy group.[3] It typically appears as an orange crystalline solid and is sparingly soluble in water but soluble in organic solvents.[3][4]

Identifiers and General Properties

| Property | Value | Source(s) |

| CAS Number | 553-79-7 | [4] |

| Molecular Formula | C₉H₁₂N₂O₃ | [4] |

| Molecular Weight | 196.20 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Synonyms | P-4000, Ultrasüss, 2-Amino-4-nitro-1-propoxybenzene, 5-Nitro-2-propoxybenzenamine | [4][5] |

| Appearance | Orange crystalline solid | [4] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 47.5-48.5 °C | [4] |

| Boiling Point | 367 °C at 760 mmHg | [2] |

| Density | 1.221 g/cm³ | [2] |

| Water Solubility | 136 mg/L at 20 °C | [4] |

| Stability | Stable in boiling water and dilute acids. | [4] |

Synthesis and Purification

The synthesis of this compound has been described in the scientific literature. While detailed, step-by-step protocols are found within the cited publications, a general overview of the synthetic approach is presented here.

Synthesis

The preparation of this compound is documented in several publications, with the work by Verkade et al. being a primary reference.[4] The synthesis generally involves the etherification of a substituted aminophenol followed by nitration, or the propoxylation of a dinitro-substituted benzene (B151609) derivative followed by selective reduction of one nitro group.

Experimental Protocol: A detailed experimental protocol for the synthesis of this compound can be found in the following publication:

-

Verkade, P. E., et al. Recueil des Travaux Chimiques des Pays-Bas, 1946 , 65(6), 346-360.[4]

Purification

Purification of the crude product is typically achieved through recrystallization.

Experimental Protocol: A common method for the purification of this compound involves crystallization from a mixed solvent system of n-propanol and petroleum ether.[4]

Analytical Methods

The analysis of this compound can be performed using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.

Experimental Protocol:

-

Column: Newcrom R1 reverse-phase column.[6]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier such as phosphoric acid or formic acid for Mass Spectrometry compatibility.[6]

-

Detection: UV-Vis detector at an appropriate wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be utilized for the identification and quantification of this compound. The NIST database contains mass spectral data for this compound.[5]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

Mass Spectrometry

The mass spectrum of this compound is available in the NIST database under entry 195829. Key fragments can be observed, which are useful for its identification.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The N-O stretching vibrations for the aromatic nitro group are expected in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[7] The spectrum is available in the PubChem database.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Safety and Toxicity

This compound is a toxic substance and should be handled with care. It was banned for use as a food additive in the United States due to its potential toxicity.[1][2]

Toxicity Information

Toxicity Study Reference:

-

Fitzhugh, O. G., et al. Journal of the American Pharmaceutical Association, 1951 , 40(11), 583.[4]

Handling and Safety Precautions

A Safety Data Sheet (SDS) for this compound indicates that detailed hazard information is not fully available.[11] However, based on the known toxicity of nitroanilines, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with a notable history as a potent artificial sweetener. This guide has summarized its key chemical and physical properties, along with available information on its synthesis, analysis, and safety. The provided data and references will be a valuable starting point for researchers and professionals requiring in-depth technical information on this compound. It is crucial to consult the primary literature for detailed experimental protocols and to exercise caution when handling this substance due to its known toxicity.

References

- 1. This compound — Wikipédia [fr.wikipedia.org]

- 2. This compound|553-79-7 - MOLBASE Encyclopedia [m.molbase.com]

- 3. 5-Nitro-2-propoxy-aniline (Sweet nitroes) | ScienceBlogs [scienceblogs.com]

- 4. This compound [drugfuture.com]

- 5. This compound | C9H12N2O3 | CID 11118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0037688) [hmdb.ca]

- 9. Chronic toxicity, oncogenic potential, and reproductive toxicity of p-nitroaniline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 553-79-7 Name: this compound [xixisys.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 5-Nitro-2-propoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-propoxyaniline, also known by trade names such as P-4000 and Ultrasüss, is an organic compound once utilized as a potent artificial sweetener.[1][2][3][4] Its use in food products has since been prohibited in many regions, including the United States, due to potential toxicity.[1][2][5] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, presenting quantitative data in structured tables, detailing experimental protocols for property determination, and offering visual representations of experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties

This compound is an orange crystalline solid.[1][2][3][6] It is characterized by limited solubility in water but demonstrates stability in boiling water and dilute acids.[1][2][6] The presence of a nitro group, an electron-withdrawing entity, and a propoxy group, which enhances its hydrophobic nature, significantly influences its chemical behavior and reactivity.[7]

General and Physical Properties

The fundamental physical and identifying properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃ | [7][8][9] |

| Molecular Weight | 196.20 g/mol | [6][8][9][10] |

| Appearance | Orange solid/crystals | [1][2][3][6] |

| Melting Point | 49 °C | [1][3][8][10] |

| 47.5-48.5 °C | [6] | |

| Boiling Point | 367 °C at 760 mmHg | [1][4][8] |

| Density | 1.221 g/cm³ | [4][8] |

| Flash Point | 175.8 °C | [4][8] |

| Refractive Index | 1.573 | [4][8] |

| CAS Number | 553-79-7 | [6][7][8] |

Solubility and Partition Coefficient

The solubility of a compound is a critical parameter in drug development, affecting absorption and distribution. The octanol-water partition coefficient (LogP) provides insight into the lipophilicity of a molecule.

| Property | Value | Conditions | Source |

| Water Solubility | 0.136 mg/mL | at 20 °C | [3][8][10] |

| 0.14 mg/mL | at 20 °C | [1] | |

| 136 mg/L | at 20 °C | [6] | |

| LogP (Octanol/Water) | 2.729 | Estimated | [1] |

| 3.07020 | XLogP3 | [8] | |

| 2.4 | XLogP3 | [8] | |

| 2.45 | ALOGPS | [3] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound. Available data includes:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides GC-MS data, with major peaks observed at m/z 154, 196, and 108.[10]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be accessed through spectral databases.[10]

Experimental Protocols

This section outlines the methodologies for determining key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[12] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[12]

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[13][14][15]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus.[12][16]

-

Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[12][15]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.[14][16]

-

Reporting: The melting point is reported as the range from T₁ to T₂.

Aqueous Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of this compound in water.

Methodology:

-

Sample Preparation: Weigh approximately 10 mg of this compound into a small test tube.[17]

-

Solvent Addition: Add a defined volume of distilled water (e.g., 1 mL) to the test tube in small portions.[18][19]

-

Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 60 seconds) to facilitate dissolution.[19][20]

-

Observation: Allow any undissolved solid to settle. Visually inspect the solution for the presence of undissolved particles. A clear solution indicates solubility at that concentration.

-

Quantification (Optional): If a more precise value is needed, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique, such as UV-Vis spectroscopy, after creating a calibration curve.

pKa Determination (Potentiometric Titration)

The pKa of the conjugate acid of an aniline (B41778) derivative is a measure of the basicity of the amine. While no experimental pKa for this compound is readily available, potentiometric titration is a standard method for its determination.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent mixture (e.g., water/ethanol, due to its low water solubility).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., HCl).

-

Titration: Add the acid titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will be sigmoidal.

-

pKa Calculation: The pH at the half-equivalence point (the point at which half of the aniline has been protonated) is equal to the pKa of the anilinium ion. This point corresponds to the inflection point of the titration curve.

Biological Context and Safety

This compound was developed as an artificial sweetener with a sweetness intensity approximately 4,000 times that of sucrose.[1][3] However, its use in food has been prohibited in the United States since 1950 due to concerns over its potential toxicity.[2][5] As with other nitroaniline compounds, it should be handled with appropriate safety precautions in a laboratory setting, including the use of personal protective equipment and adequate ventilation.[7] Currently, there is no significant body of research describing its interaction with specific biological signaling pathways, which is consistent with its discontinued (B1498344) use in consumer products.

Conclusion

This technical guide has consolidated the key physicochemical characteristics of this compound from available scientific literature and databases. The provided tables offer a quick reference for its quantitative properties, while the detailed experimental protocols and workflow diagrams serve as a practical guide for laboratory investigation. For researchers in toxicology, medicinal chemistry, and material science, this document provides a foundational understanding of this compound's properties, which is essential for any further study or application.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0037688) [hmdb.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Showing Compound this compound (FDB016816) - FooDB [foodb.ca]

- 4. This compound|553-79-7 - MOLBASE Encyclopedia [m.molbase.com]

- 5. This compound — Wikipédia [fr.wikipedia.org]

- 6. This compound [drugfuture.com]

- 7. CAS 553-79-7: this compound | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. merckindex.rsc.org [merckindex.rsc.org]

- 10. This compound | C9H12N2O3 | CID 11118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 16. pennwest.edu [pennwest.edu]

- 17. youtube.com [youtube.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. chem.ws [chem.ws]

An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitro-2-propoxyaniline, a compound of interest in various chemical and pharmaceutical research fields. This document details its structural formula, explores its isomerism, and presents relevant physicochemical data. Experimental protocols for its synthesis and characterization are also discussed, offering a valuable resource for laboratory applications.

Core Compound: this compound

This compound, also known by its trivial name P-4000, is an organic compound with the chemical formula C₉H₁₂N₂O₃.[1][2] It consists of a benzene (B151609) ring substituted with a nitro group, a propoxy group, and an amino group.

Structural Formula

The structural formula of this compound is presented below, illustrating the arrangement of its constituent functional groups on the benzene ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₃ | [1][2] |

| Molar Mass | 196.21 g/mol | [1][3] |

| Appearance | Orange solid | [3] |

| Melting Point | 48 °C (118 °F; 321 K) | [3] |

| Boiling Point | 367 °C at 760 mmHg | [2] |

| Solubility in water | 0.136 g/L at 20 °C | [1][2] |

| Density | 1.221 g/cm³ | [2] |

| CAS Number | 553-79-7 | [1] |

Isomerism of this compound

The molecular formula C₉H₁₂N₂O₃ allows for a number of constitutional isomers, which differ in the connectivity of their atoms. This section focuses on the positional isomers of the trisubstituted benzene ring. In addition to the primary compound, several other positional isomers are theoretically possible and some have been identified in chemical databases.

Positional Isomers

The isomers arise from the different possible arrangements of the amino, nitro, and propoxy groups on the benzene ring. The identified and theoretical positional isomers are listed below, along with their IUPAC names and CAS numbers where available.

| Isomer Name | CAS Number |

| This compound | 553-79-7 |

| 4-Nitro-2-propoxyaniline | 105168-92-1 |

| 2-Nitro-4-propoxyaniline | 20367-34-4 |

| 6-Nitro-2-propoxyaniline | 721959-86-0 |

| 3-Nitro-2-propoxyaniline | Not available |

| 4-Nitro-3-propoxyaniline | Not available |

| 2-Nitro-5-propoxyaniline | 113501-99-8 |

| 2-Nitro-6-propoxyaniline | 721959-86-0 |

| 3-Nitro-4-propoxyaniline | Not available |

| 3-Nitro-5-propoxyaniline | Not available |

A comparative table of available physicochemical data for these isomers is presented below. It is important to note that experimental data for many of these isomers is scarce.

| Isomer | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound | 48 | 367 | 0.136 g/L in water |

| 4-Nitro-2-propoxyaniline | Not available | Not available | Not available |

| 2-Nitro-4-propoxyaniline | 77.5-78.5 | 356 | Not available |

Stereoisomerism

Due to the presence of a propoxy group, which has a plane of symmetry, this compound itself does not exhibit stereoisomerism. However, if the propoxy group were replaced with a chiral substituent, enantiomers and diastereomers could exist.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was first reported by Verkade et al. in 1946. While the full historical text can be challenging to access, the general synthetic pathway involves the nitration of 2-propoxyaniline (B1271045) or the propoxylation of a suitable nitroaniline precursor. A generalized laboratory-scale synthesis is outlined below, based on common organic chemistry principles for such transformations.

Reaction Scheme:

Materials:

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Nitric Acid (HNO₃)

-

Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 2-Propoxyaniline

-

To a solution of 2-aminophenol in acetone, add potassium carbonate.

-

Add 1-bromopropane dropwise to the stirring mixture.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-propoxyaniline.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

-

Cool a mixture of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 2-propoxyaniline to the cold sulfuric acid with vigorous stirring.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0°C.

-

Add the nitrating mixture dropwise to the solution of 2-propoxyaniline in sulfuric acid, maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional hour.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization

The synthesized this compound and its isomers can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and identifying the positions of the substituents on the aromatic ring. Predicted ¹³C NMR spectral data for 2-Nitro-5-propoxyaniline suggests chemical shifts for aromatic carbons in the range of 110–150 ppm, with the nitro-substituted carbon around 148 ppm and the propoxy -OCH₂- carbon at approximately 69 ppm.[4]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Helps to identify the characteristic functional groups, such as the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, and the C-O stretch of the ether linkage.

-

Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Logical Relationships of Isomers

The relationship between this compound and its positional isomers can be visualized as a network of structurally related compounds, all sharing the same molecular formula but differing in the substitution pattern on the benzene ring.

Conclusion

This technical guide has provided a detailed overview of this compound, including its structural and physicochemical properties. The complex topic of its isomerism has been explored, highlighting the various positional isomers and the current lack of comprehensive experimental data for many of them. A generalized experimental protocol for the synthesis of this compound has been presented, offering a foundational method for its laboratory preparation. Further research is warranted to fully characterize the complete isomeric series and to develop specific and high-yielding synthetic routes for each isomer, which will be invaluable for future applications in drug discovery and materials science.

References

5-Nitro-2-propoxyaniline (P-4000): A Historical and Technical Overview of a Potent Artificial Sweetener

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-propoxyaniline, widely known by its trade name P-4000 or Ultrasüss, is a synthetic compound once celebrated as one of the most potent artificial sweeteners ever discovered. With a sweetness intensity approximately 4,000 times that of sucrose (B13894), it garnered significant interest for its potential use in food and beverages.[1][2] However, concerns over its potential toxicity led to its ban in the United States and limited its application in other regions.[1][3] This technical guide provides a comprehensive overview of the historical uses, chemical properties, and available toxicological data for this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is an orange crystalline solid with limited solubility in water but is soluble in organic solvents.[2][3] It is chemically stable in boiling water and dilute acids, a property that made it attractive for various food processing applications.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₂N₂O₃ | [4] |

| Molecular Weight | 196.21 g/mol | [4] |

| CAS Number | 553-79-7 | [4] |

| Appearance | Orange solid | [2][3] |

| Melting Point | 49 °C | [4] |

| Boiling Point | 367 °C at 760 mmHg | [2] |

| Water Solubility | 0.136 g/L at 20 °C | [4] |

| Synonyms | P-4000, Ultrasüss, 1-Propoxy-2-amino-4-nitrobenzene, 2-Amino-4-nitro-1-propoxybenzene | [5] |

Historical Use as an Artificial Sweetener

Discovered in the mid-20th century, this compound quickly gained recognition for its exceptionally high sweetening power, estimated to be about 4,000 times that of sucrose on a weight basis.[1] This made it a highly efficient non-nutritive sweetener. However, its use in food products was short-lived in the United States. In 1950, the U.S. Food and Drug Administration (FDA) banned its use in food due to concerns about its potential toxicity.[3]

Synthesis

General Synthetic Workflow:

Toxicological Profile

The primary reason for the prohibition of this compound in food was its suspected toxicity. A key study on its toxicological effects was published by Fitzhugh et al. in 1951. Unfortunately, detailed quantitative data such as the median lethal dose (LD50) from this and other comprehensive studies are not widely available in contemporary databases, with many sources citing "no data available".[2] The concerns were significant enough to lead to a ban based on the available evidence at the time.

Table 2: Summary of Available Toxicological Information

| Parameter | Finding | Reference(s) |

| Regulatory Status (US) | Banned in food (1950) | [3] |

| Acute Toxicity (Oral) | Data not available | [2] |

| Chronic Toxicity | Concerns over potential toxicity led to ban | [1][3] |

Mechanism of Sweet Taste Perception

The sweet taste of compounds is primarily mediated by the T1R2/T1R3 G-protein coupled receptor, which is expressed in taste bud cells on the tongue.[6] When a sweet substance binds to this receptor, it initiates a downstream signaling cascade that results in the perception of sweetness.

While the general mechanism of sweet taste is understood, there is a lack of specific research on the interaction of this compound with the T1R2/T1R3 receptor. It is presumed to act as an agonist at this receptor, but the specific binding site and mode of interaction have not been elucidated through experimental studies. Homology modeling has been suggested as a potential tool to investigate this, but detailed studies are not publicly available.

Sweet Taste Signaling Pathway:

Stability

Conclusion

This compound, or P-4000, represents a significant chapter in the history of artificial sweeteners. Its remarkable sweetening power was overshadowed by concerns about its safety, leading to its prohibition in the United States and limiting its global use. For researchers and drug development professionals, the story of P-4000 underscores the critical importance of thorough toxicological evaluation for any new food additive or pharmaceutical ingredient. While detailed historical experimental data is sparse in modern databases, the available information highlights a compound of considerable scientific interest, both for its potent biological activity and as a case study in food safety and regulation. Further research, should it be undertaken, would be necessary to fill the existing gaps in our understanding of its toxicological profile and mechanism of action.

References

- 1. This compound — Wikipédia [fr.wikipedia.org]

- 2. This compound|553-79-7 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. This compound | C9H12N2O3 | CID 11118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Functional Role of the T1R Family of Receptors in Sweet Taste and Feeding - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-Nitro-2-propoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-propoxyaniline, also known as 2-propoxy-5-nitroaniline, is an organic compound that typically appears as an orange solid at room temperature.[1][2] It is characterized by an aniline (B41778) structure substituted with a nitro group and a propoxy group.[1] The presence of the hydrophobic propoxy group suggests solubility in organic solvents, while the polar amino and nitro groups can influence its solubility in polar solvents and its limited solubility in water.[1] Understanding the solubility of this compound is crucial for its application as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable scarcity of quantitative solubility data for this compound in common organic solvents. The primary quantitative data available is for its solubility in water.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/L) | Solubility (mg/mL) |

| Water | 20 | 136 | 0.136 |

| [3][4][5] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific organic solvents, direct experimental measurement is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound. The following protocol provides a detailed methodology for this procedure.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, methanol, acetone, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration may vary depending on the compound and solvent.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

The difference in weight corresponds to the mass of the dissolved this compound. The solubility can then be calculated in terms of g/L or other appropriate units.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine the concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, its known limited aqueous solubility and chemical structure suggest it is soluble in various organic media. For applications requiring precise solubility values, the isothermal shake-flask method detailed in this guide provides a robust framework for experimental determination. This will enable researchers and drug development professionals to generate the critical data needed for their specific applications.

References

Spectroscopic and Synthetic Profile of 5-Nitro-2-propoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 5-Nitro-2-propoxyaniline (CAS No: 553-79-7), a synthetic aromatic compound. Due to the limited availability of public domain experimental spectra, this document combines reported data with predicted spectroscopic values to offer a valuable resource for identification, characterization, and further research.

Chemical and Physical Properties

This compound is an orange solid with a molecular formula of C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol .[1] It is characterized by the presence of a nitro group at position 5 and a propoxy group at position 2 of an aniline (B41778) core. The compound is only slightly soluble in water.[2]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₃ | [1] |

| Molecular Weight | 196.20 g/mol | [1][3] |

| Appearance | Orange solid | [2][3] |

| Melting Point | 49 °C | [1] |

| Solubility in Water | Slightly soluble | [2] |

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data indicates a molecular ion peak corresponding to the molecular weight of the compound. The major fragmentation peaks are summarized below.

| m/z | Interpretation |

| 196 | [M]⁺ (Molecular Ion) |

| 154 | [M - C₃H₆]⁺ |

| 108 | [M - C₃H₆ - NO₂]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center as cited in PubChem.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3300 | N-H Stretch | Primary Amine |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2970-2870 | C-H Stretch | Aliphatic (Propoxy group) |

| ~1620-1580 | C=C Stretch | Aromatic Ring |

| ~1530-1500 | N-O Asymmetric Stretch | Nitro Group |

| ~1350-1330 | N-O Symmetric Stretch | Nitro Group |

| ~1250 | C-O Stretch | Aryl Ether |

| ~1200-1000 | C-N Stretch | Aromatic Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not widely available. The following tables provide predicted chemical shifts. These predictions are based on computational models and should be used as a guide for spectral interpretation.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.5 | m | 2H | Aromatic Protons (H-4, H-6) |

| ~6.8 - 6.6 | d | 1H | Aromatic Proton (H-3) |

| ~4.8 | br s | 2H | -NH₂ |

| ~3.9 | t | 2H | -OCH₂- |

| ~1.8 | sextet | 2H | -CH₂-CH₃ |

| ~1.0 | t | 3H | -CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~150 | C-2 |

| ~145 | C-5 |

| ~138 | C-1 |

| ~118 | C-6 |

| ~115 | C-4 |

| ~108 | C-3 |

| ~70 | -OCH₂- |

| ~22 | -CH₂-CH₃ |

| ~10 | -CH₃ |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly available in the searched literature. However, standardized methodologies for compounds of this nature are provided below.

Synthesis

The original synthesis of this compound was reported by Verkade et al. in 1946.[3][4] While the specific details of this procedure could not be retrieved, a plausible synthetic route involves the nitration of 2-propoxyaniline (B1271045).

General Protocol for Nitration of an Activated Aromatic Ring:

-

Dissolution: Dissolve 2-propoxyaniline in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C) in a reaction flask equipped with a stirrer and a dropping funnel.

-

Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding nitric acid to concentrated sulfuric acid while maintaining a low temperature.

-

Addition: Add the nitrating mixture dropwise to the solution of 2-propoxyaniline, ensuring the temperature remains low to control the reaction and prevent over-nitration.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete conversion.

-

Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash it with cold water to remove residual acid, and then purify it by recrystallization from a suitable solvent (e.g., ethanol/water).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy (e.g., 70 eV) to generate the molecular ion and fragment ions.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight) to obtain the mass-to-charge ratio (m/z) of each ion.

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Workflow and Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Nitro-2-propoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-propoxyaniline is an organic compound that has been noted for its exceptionally sweet taste.[1][2][3] While its primary historical application was as an artificial sweetener, its use in food has been prohibited in many countries due to potential toxicity.[1][2] From a chemical standpoint, the molecule incorporates several functional groups that influence its thermal stability: a nitro group, an aniline (B41778) moiety, and a propoxy ether linkage. The presence of the nitro group, in particular, suggests that the compound may be thermally sensitive and could pose a decomposition hazard upon heating.

This technical guide serves to provide a detailed understanding of the potential thermal stability and decomposition profile of this compound. It outlines the standard experimental methodologies used to assess thermal hazards and presents a plausible decomposition pathway based on established chemical principles for nitroaromatic compounds.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1. These properties are essential for understanding the compound's behavior and for designing appropriate handling and storage procedures.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| Appearance | Orange solid |

| Melting Point | 47.5-48.5 °C |

| Boiling Point | 367 °C at 760 mmHg |

| Water Solubility | Slightly soluble |

| Stability | Stable in boiling water and dilute acids.[1][2][3] |

Expected Thermal Stability and Decomposition Profile

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not publicly available, the thermal behavior can be inferred from its structural components. The nitro group attached to the aromatic ring is an electron-withdrawing group, which can make the compound susceptible to thermal decomposition. The presence of an amino group further influences the electronic properties of the aromatic ring and can participate in decomposition reactions.

It is anticipated that upon heating, this compound will undergo an exothermic decomposition. The onset of this decomposition is a critical parameter for assessing the thermal hazard of the substance.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability and decomposition kinetics of this compound, a series of standardized thermal analysis experiments would be required. The general workflow for such an assessment is depicted in the diagram below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures at which thermal events (such as melting and decomposition) occur and to quantify the heat associated with these events.

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan.

-

The pan is hermetically sealed.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

The resulting DSC curve is analyzed to determine the onset temperature, peak temperature, and enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) in a specific atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve shows the temperatures at which mass loss occurs and the magnitude of the mass loss.

Anticipated Thermal Analysis Data

The data obtained from DSC and TGA experiments would be summarized as shown in Table 2. This data is crucial for understanding the thermal hazards and for defining safe operating and storage temperatures.

| Parameter | Description | Expected Observation |

| From DSC | ||

| T_onset | Onset temperature of decomposition (°C) | The temperature at which decomposition begins. |

| T_peak | Peak temperature of decomposition (°C) | The temperature of the maximum rate of decomposition. |

| ΔH_d | Enthalpy of decomposition (J/g) | The total heat released during decomposition. |

| From TGA | ||

| T_5% | Temperature at 5% mass loss (°C) | An indicator of the initial decomposition temperature. |

| T_max | Temperature of maximum mass loss rate (°C) | Corresponds to the peak of the derivative TGA curve. |

| Residue | Mass remaining at the end of the experiment (%) | The amount of non-volatile decomposition products. |

Plausible Decomposition Pathway

The thermal decomposition of nitroaromatic compounds can be complex. For this compound, a plausible initial step in the decomposition pathway involves the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in nitroaromatics. The subsequent reactions could involve the radical species formed and interactions with the aniline and propoxy groups.

A proposed decomposition pathway is illustrated below. This pathway is hypothetical and would require experimental validation, for instance, through analysis of the decomposition products by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

References

The Potent Electron-Withdrawing Effects of the Nitro Group in 5-Nitro-2-propoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-propoxyaniline, a substituted nitroaromatic compound, serves as a compelling case study for understanding the profound influence of electron-withdrawing groups on the chemical and electronic properties of an aromatic system. The presence of a nitro (-NO₂) group, a potent electron-withdrawing moiety, in conjunction with an electron-donating amino (-NH₂) group and a propoxy (-OCH₂CH₂CH₃) group, creates a unique electronic environment within the molecule. This guide provides an in-depth technical analysis of the electron-withdrawing effects of the nitro group in this compound, focusing on its impact on basicity, spectroscopic characteristics, and reactivity. This information is particularly relevant for researchers in medicinal chemistry and drug development, where modulation of these properties is crucial for designing molecules with specific biological activities.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are direct reflections of its molecular structure and the interplay of its functional groups. The strong electron-withdrawing nature of the nitro group significantly influences these characteristics.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₃ | [1] |

| Molecular Weight | 196.20 g/mol | [2][3] |

| Appearance | Orange solid/crystals | [2][3] |

| Melting Point | 47.5-49 °C | [2][3] |

| Solubility in Water | 0.136 g/L at 20 °C | [2][3] |

| pKa (Strongest Basic) | 2.24 (Predicted) |

Electron-Withdrawing Effects on Basicity

The most significant consequence of the nitro group's electron-withdrawing nature in this compound is the marked reduction in the basicity of the amino group. This effect can be quantified by comparing the pKa value of the conjugate acid of the amine with that of aniline (B41778) and other relevant compounds. A lower pKa value indicates a weaker base.

The nitro group exerts its electron-withdrawing effect through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. This effect is distance-dependent and deactivates the entire ring, making the lone pair of electrons on the amino nitrogen less available for protonation.

-

Resonance Effect (-M): The nitro group can delocalize the electron density of the aromatic ring through resonance, particularly when it is in the ortho or para position relative to an electron-donating group. In this compound, the nitro group is para to the amino group, allowing for direct delocalization of the amino group's lone pair into the nitro group. This resonance stabilization of the neutral molecule makes the lone pair significantly less available for donation to a proton.

The propoxy group, being an alkoxy group, is generally considered an electron-donating group (+M and -I). It donates electron density to the ring through resonance, which would typically increase the basicity of the amino group. However, the powerful electron-withdrawing effects of the nitro group, especially its resonance effect from the para position, overwhelmingly dominate, leading to a significant overall decrease in basicity.

To illustrate this, a comparison with the pKa values of aniline and its nitro-substituted isomers is insightful:

| Compound | pKa of Conjugate Acid |

| Aniline | 4.63 |

| m-Nitroaniline | 2.47 - 2.5 |

| p-Nitroaniline | 1.0 - 1.1 |

| o-Nitroaniline | -0.26 to -0.3 |

The predicted pKa of 2.24 for this compound, while not experimentally verified in the available literature, aligns with the expected trend. The presence of the electron-donating propoxy group likely makes it slightly more basic than p-nitroaniline, but still significantly less basic than aniline and m-nitroaniline.

Experimental Protocols

Synthesis of this compound

Materials:

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Protection of the Amino Group (Optional but Recommended): To prevent oxidation and control the regioselectivity of the nitration, the amino group of 2-propoxyaniline can be protected, for example, by acetylation with acetic anhydride (B1165640) to form 2-propoxyacetanilide.

-

Nitration: The protected or unprotected 2-propoxyaniline is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C) using an ice bath. A nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) is then added dropwise to the solution while maintaining the low temperature and stirring vigorously. The reaction is highly exothermic and careful temperature control is essential.

-

Work-up: After the addition is complete, the reaction mixture is stirred at low temperature for a specified time and then poured onto crushed ice. The precipitated product is collected by filtration.

-

Neutralization and Extraction: The crude product is washed with cold water and then neutralized with a dilute solution of sodium bicarbonate to remove any residual acid. The product is then extracted into an organic solvent like dichloromethane.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol/water or propanol).

-

Deprotection (if applicable): If the amino group was protected, the protecting group is removed (e.g., by acid or base hydrolysis) to yield the final product.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound, and the electron-withdrawing effect of the nitro group is evident in the spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the protons of the propoxy group, and the amine protons. The electron-withdrawing nitro group will cause a downfield shift (to higher ppm values) of the aromatic protons, particularly those ortho and para to it. Conversely, the electron-donating amino and propoxy groups will cause an upfield shift (to lower ppm values) of the adjacent aromatic protons. The interplay of these effects results in a complex splitting pattern for the aromatic region.

Expected Chemical Shift Ranges:

-

Aromatic Protons: ~6.5 - 8.0 ppm

-

Amine Protons (-NH₂): Broad signal, ~4.0 - 5.0 ppm (position can vary with solvent and concentration)

-

Propoxy Protons (-OCH₂CH₂CH₃):

-

-OCH₂-: ~3.9 - 4.1 ppm (triplet)

-

-CH₂-: ~1.7 - 1.9 ppm (sextet)

-

-CH₃: ~0.9 - 1.1 ppm (triplet)

-

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms attached to or in close proximity to the nitro group will experience a significant downfield shift due to its strong deshielding effect. The carbon attached to the amino group will be shielded (shifted upfield) due to the electron-donating nature of the nitrogen.

Expected Chemical Shift Ranges:

-

Aromatic Carbons: ~110 - 160 ppm. The carbon bearing the nitro group (C5) would be expected at the lower end of the aromatic region for quaternary carbons, while the carbon attached to the amino group (C2) would be shifted upfield.

-

Propoxy Carbons (-OCH₂CH₂CH₃):

-

-OCH₂-: ~70 - 75 ppm

-

-CH₂-: ~22 - 26 ppm

-

-CH₃: ~10 - 12 ppm

-

UV-Vis Spectroscopy

Nitroaromatic compounds typically exhibit strong absorption bands in the UV-Vis region. The spectrum of this compound is expected to show characteristic absorptions corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the nitro and amino groups. The presence of the electron-donating amino and propoxy groups in conjugation with the electron-withdrawing nitro group will likely result in a significant red-shift (bathochromic shift) of the primary absorption band compared to nitrobenzene, indicating a more extended conjugated system and a smaller HOMO-LUMO gap.

Reactivity

The electron-withdrawing effect of the nitro group profoundly deactivates the aromatic ring towards electrophilic aromatic substitution reactions. The electron density of the ring is significantly reduced, making it less nucleophilic and thus less reactive towards electrophiles. However, the directing effects of the substituents must also be considered. The amino and propoxy groups are both ortho, para-directing activators, while the nitro group is a meta-directing deactivator. In cases of competing directing effects, the most strongly activating group typically governs the position of substitution. Therefore, any further electrophilic substitution on this compound would be expected to occur at the positions ortho or para to the amino and propoxy groups, although the overall reaction rate would be significantly slower than that of aniline or 2-propoxyaniline.

Conclusion

The nitro group in this compound exerts a dominant electron-withdrawing effect that fundamentally shapes the molecule's properties. This is most evident in the pronounced decrease in the basicity of the amino group, a direct consequence of both inductive and resonance effects. These electronic perturbations are also reflected in the molecule's spectroscopic signatures and its reduced reactivity towards electrophilic attack. For researchers in drug discovery, a thorough understanding of these structure-property relationships is paramount for the rational design of new chemical entities with tailored electronic and pharmacological profiles. The data and experimental frameworks presented in this guide provide a foundational understanding of the core principles governing the chemistry of this and related nitroaromatic compounds.

References

A Technical Guide to the Reactivity of the Amine Group in 5-Nitro-2-propoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential reactivity of the primary amine group in 5-Nitro-2-propoxyaniline. The presence of a strong electron-withdrawing nitro group and an electron-donating propoxy group on the aromatic ring significantly influences the nucleophilicity and basicity of the amine, thereby dictating its behavior in various chemical transformations. This document outlines the expected electronic effects, summarizes key reactivity data through structured tables, provides detailed experimental protocols for principal reactions, and illustrates relevant chemical pathways and workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and application of this compound and related compounds.

Introduction

This compound, a substituted aniline (B41778), presents a unique reactivity profile due to the electronic interplay of its functional groups. The primary aromatic amine is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives with potential applications in pharmaceuticals, dyes, and materials science. Understanding the reactivity of this amine group is paramount for designing successful synthetic strategies and predicting reaction outcomes.

The electron-withdrawing nature of the para-nitro group is expected to significantly decrease the electron density on the amine nitrogen through inductive and resonance effects, thereby reducing its basicity and nucleophilicity compared to aniline.[1][2][3][4][5] Conversely, the ortho-propoxy group, an electron-donating group, will have an opposing effect, albeit likely less pronounced than that of the nitro group.

Electronic Effects and Predicted Reactivity

The reactivity of the amine group in this compound is governed by the cumulative electronic effects of the nitro and propoxy substituents.

-

Nitro Group (para-position): As a potent electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution and significantly reduces the basicity of the aniline nitrogen.[1][2][3] This is due to both a strong negative inductive effect (-I) and a negative mesomeric or resonance effect (-M), which delocalizes the nitrogen's lone pair of electrons into the aromatic ring and the nitro group itself.[5][6]

-

Propoxy Group (ortho-position): The propoxy group is an electron-donating group due to its positive mesomeric effect (+M) from the oxygen lone pairs and a weaker negative inductive effect (-I). This group will tend to increase the electron density on the aromatic ring and, to a lesser extent, on the amine nitrogen.

The net effect is a significant reduction in the basicity and nucleophilicity of the amine group compared to unsubstituted aniline. This reduced reactivity must be taken into account when planning synthetic modifications.

Quantitative Data on Amine Reactivity

| Compound | pKa of Conjugate Acid | Rationale for Basicity |

| Aniline | 4.63 | Baseline basicity of a primary aromatic amine. |

| 4-Nitroaniline | 1.0 | Strong electron-withdrawing nitro group at the para position significantly reduces basicity through resonance and induction.[1][2] |

| 3-Nitroaniline | 2.5 | The nitro group at the meta position exerts a strong inductive effect but cannot delocalize the amine's lone pair through resonance, resulting in higher basicity than the para isomer.[2] |

| 2-Nitroaniline | -0.3 | The ortho-nitro group exhibits strong inductive and resonance effects, and potential intramolecular hydrogen bonding, making it the weakest base among the isomers.[2] |

| This compound (Estimated) | ~1.0 - 2.0 | The potent electron-withdrawing effect of the para-nitro group will be the dominant factor, leading to a pKa value significantly lower than aniline. The ortho-propoxy group's electron-donating effect will likely result in a slightly higher basicity compared to 4-nitroaniline. |

Key Reactions of the Amine Group

The amine group of this compound is amenable to a variety of chemical transformations, including acylation, alkylation, and diazotization, which opens avenues for the synthesis of diverse derivatives.

Acylation

Acylation of the amine group can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction is often used to protect the amine group or to synthesize amide derivatives. Given the reduced nucleophilicity of the amine in this compound, more forcing reaction conditions may be required compared to aniline.

Alkylation

N-alkylation of this compound can be accomplished with alkyl halides or other alkylating agents. Similar to acylation, the reduced nucleophilicity of the amine may necessitate the use of a base and higher reaction temperatures to facilitate the reaction.[7][8]

Diazotization and Subsequent Reactions

The primary aromatic amine of this compound can be converted to a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[9][10] This diazonium salt is a versatile intermediate that can undergo a variety of transformations.

-

Azo Coupling: The diazonium salt can react with activated aromatic compounds (e.g., phenols, anilines) to form azo dyes.[9][11][12][13]

-

Sandmeyer Reaction: The diazonium group can be replaced by various substituents, such as halogens (Cl, Br), cyano (-CN), or hydroxyl (-OH) groups, using copper(I) salts as catalysts.[14][15][16][17]

Experimental Protocols

The following are detailed, generalized protocols for key reactions involving the amine group of nitroanilines, which can be adapted for this compound.

Protocol for N-Acylation

Objective: To synthesize the N-acetyl derivative of this compound.

Materials:

-

This compound

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

-

Sodium acetate

-

Ethanol

-

Water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq) to the solution.

-

Add a catalytic amount of concentrated sulfuric acid or a molar equivalent of sodium acetate.

-

Heat the reaction mixture at a suitable temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetylated product.[18]

Protocol for N-Alkylation

Objective: To synthesize an N-alkyl derivative of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (B52724) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile or DMF as the solvent.

-

Add the alkyl halide (1.05 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and monitor its progress by TLC.[8]

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Diazotization and Azo Coupling

Objective: To synthesize an azo dye from this compound.

Materials:

-

This compound

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Urea (B33335) or sulfamic acid

-

Coupling component (e.g., 2-naphthol)

-

Sodium hydroxide

-

Water

-

Ice

Procedure:

Step 1: Diazotization

-

In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite (1.0 eq) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.[9]

-

After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C.

-

Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If positive, add a small amount of urea or sulfamic acid to quench the excess nitrous acid.

Step 2: Azo Coupling

-

In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1.0 eq) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

An intensely colored precipitate of the azo dye should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

-

Collect the azo dye by vacuum filtration, wash thoroughly with cold water, and air dry.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Electronic effects influencing the amine reactivity.

Experimental Workflows

Caption: Workflow for diazotization and azo coupling.

Conclusion

The amine group of this compound is a key functional handle for synthetic transformations. Its reactivity is significantly modulated by the electronic effects of the nitro and propoxy substituents, resulting in reduced basicity and nucleophilicity compared to aniline. Despite this deactivation, the amine group readily participates in a range of important reactions, including acylation, alkylation, and diazotization. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound as a versatile building block in organic synthesis. Careful consideration of the electronic factors influencing its reactivity will be crucial for the successful design and execution of synthetic routes involving this compound.

References

- 1. fiveable.me [fiveable.me]

- 2. benchchem.com [benchchem.com]

- 3. quora.com [quora.com]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. quora.com [quora.com]

- 6. Show why p-nitroaniline is a much weaker base (3 pKb units weaker... | Study Prep in Pearson+ [pearson.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ijirset.com [ijirset.com]

- 12. researchgate.net [researchgate.net]

- 13. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]